Cas no 883-21-6 (1-Methoxy-2-naphthoic Acid)

1-Methoxy-2-naphthoic Acid structure
1-Methoxy-2-naphthoic Acid structure
Nombre del producto:1-Methoxy-2-naphthoic Acid
Número CAS:883-21-6
MF:C12H10O3
Megavatios:202.206003665924
MDL:MFCD00094169
CID:707342
PubChem ID:608722

1-Methoxy-2-naphthoic Acid Propiedades químicas y físicas

Nombre e identificación

    • 2-Naphthalenecarboxylicacid, 1-methoxy-
    • 1-methoxy-2-Naphthalenecarboxylic acid
    • 1-METHOXY-2-NAPHTHOIC ACID
    • 1-methoxynaphthalene-2-carboxylic acid
    • 1-Methoxy-naphthoic acid
    • 2-methoxy-1-naphthoic acid
    • 1-Methoxy-2-naphthalenecarboxylic acid (ACI)
    • 2-Naphthoic acid, 1-methoxy- (6CI, 7CI, 8CI)
    • MFCD00094169
    • 1-methoxy-naphthalene-2-carboxylic acid
    • AKOS009076136
    • E78135
    • ALBB-025454
    • SCHEMBL1671110
    • 1-METHOXY-2-NAPHTHOICACID
    • DB-057057
    • 883-21-6
    • DTXSID30346009
    • CS-0204700
    • 1-Methoxy-2-naphthoic acid #
    • 1-methoxy-2-naphthalene carboxylic acid
    • 2-Naphthalenecarboxylic acid, 1-methoxy-
    • LS-08565
    • 1-Methoxy-2-naphthoic acid, 97%
    • 1-Methoxy-2-naphthoic Acid
    • MDL: MFCD00094169
    • Renchi: 1S/C12H10O3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H,13,14)
    • Clave inchi: PMJACRPIWSINFF-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(OC)=C2C(C=CC=C2)=CC=1)O

Atributos calculados

  • Calidad precisa: 202.06300
  • Masa isotópica única: 202.062994177g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 239
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 46.5Ų
  • Carga superficial: 0
  • Xlogp3: 2.7

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.3±0.1 g/cm3
  • Punto de fusión: 125-129 °C(lit.)
  • Punto de ebullición: 358.8±17.0 °C at 760 mmHg
  • Punto de inflamación: 142.1±14.4 °C
  • índice de refracción: 1.64
  • PSA: 46.53000
  • Logp: 2.54660
  • Disolución: Not determined
  • Presión de vapor: 0.0±0.8 mmHg at 25°C

1-Methoxy-2-naphthoic Acid Información de Seguridad

1-Methoxy-2-naphthoic Acid Datos Aduaneros

  • Código HS:2918990090
  • Datos Aduaneros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Methoxy-2-naphthoic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM241622-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$497 2021-08-04
eNovation Chemicals LLC
Y1250309-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$130 2024-06-07
Alichem
A219001320-250mg
1-Methoxynaphthalene-2-carboxylic acid
883-21-6 98%
250mg
$693.60 2023-08-31
TRC
M244300-500mg
1-Methoxy-2-naphthoic acid
883-21-6
500mg
$ 300.00 2022-06-04
Chemenu
CM241622-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$497 2023-01-07
abcr
AB415439-250 mg
1-Methoxy-2-naphthoic acid, 95%; .
883-21-6 95%
250mg
€78.90 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275370-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
¥877.00 2024-04-27
A2B Chem LLC
AB58510-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$97.00 2024-04-19
1PlusChem
1P003EXA-1g
1-Methoxy-2-naphthoic acid
883-21-6 95%
1g
$19.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275370-1g
1-Methoxy-2-naphthoic acid
883-21-6 95%
1g
¥200.00 2024-04-27

1-Methoxy-2-naphthoic Acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
2.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
1.2 30 min, -75 °C → rt
Referencia
Chiral Ligand-Mediated Nucleophilic Aromatic Substitution of Naphthoic Acids: A Fast and Efficient Access to Axially Chiral Biaryls
Nguyen, Thi Thanh Thuy; et al, European Journal of Organic Chemistry, 2020, 2020(25), 3829-3833

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min; 25 min; 1 h, 50 °C; 2 h, 50 °C
1.2 Solvents: Dimethylformamide ,  Water ;  5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
2.2 Solvents: Benzene ;  1 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referencia
Anionic Annulation of 3-Cyanophthalides with Allene Carboxylates: A Carbon-Conserved Synthesis of Naphtho[b]furanones
Jana, Supriti; et al, Journal of Organic Chemistry, 2018, 83(8), 4537-4544

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Methane-14C, iodo-
2.1 -
Referencia
Naphthyl analogs of mevalonolactones and their derivatives
, Federal Republic of Germany, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
1.2 Solvents: Benzene ;  1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  15 min; 2 h, rt
2.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
2.2 Solvents: Tetrahydrofuran ;  13 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ,  Cyclohexane
1.2 Solvents: Diethyl ether
1.3 Reagents: Hydrochloric acid
Referencia
NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene
Betz, Juergen; et al, Journal of the American Chemical Society, 2002, 124(29), 8699-8706

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  48 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt
2.2 overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Thionyl chloride Solvents: Benzene ,  Dichloromethane ;  0 °C
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
3.2 overnight, 60 °C
4.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
4.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
6.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 overnight, 60 °C
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Benzene ,  Dichloromethane ;  0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
2.2 18 h, 56 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
3.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
5.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 16

Condiciones de reacción
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
1.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
Referencia
Transforming Rhinacanthin Analogues from Potent Anticancer Agents into Potent Antimalarial Agents
Kongkathip, Ngampong; et al, Journal of Medicinal Chemistry, 2010, 53(3), 1211-1221

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Cyclohexane
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
The trifluoromethoxy group:- a long-range electron-withdrawing substituent
Castagnetti, Eva; et al, Chemistry - A European Journal, 2002, 8(4), 799-804

1-Methoxy-2-naphthoic Acid Raw materials

1-Methoxy-2-naphthoic Acid Preparation Products

1-Methoxy-2-naphthoic Acid Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:883-21-6)1-Methoxy-2-naphthoic Acid
A1211831
Pureza:99%
Cantidad:25g
Precio ($):281.0